Isobutyl acetate - 13C2
CAS No.: 1083053-36-4
Cat. No.: VC0148291
Molecular Formula: C6H12O2
Molecular Weight: 118.14
Purity: 95% min.
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1083053-36-4 |
|---|---|
| Molecular Formula | C6H12O2 |
| Molecular Weight | 118.14 |
Introduction
Chemical Properties and Structure
Basic Chemical Information
Isobutyl acetate has the molecular formula C₆H₁₂O₂ with a molecular weight of 116.1583 g/mol for the unlabeled compound . When two carbon atoms are replaced with ¹³C, the molecular weight increases slightly due to the heavier isotope. The structure consists of an acetyl group connected to an isobutyl group through an ester linkage.
Isobutyl acetate is also known by several alternative names including:
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Acetic acid, 2-methylpropyl ester
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2-Methylpropyl acetate
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β-Methylpropyl ethanoate
Structural Significance in Isotope Studies
The ¹³C2 labeling typically occurs in the acetyl portion of the molecule, as this enables researchers to track the acetyl moiety through biochemical transformations. The structural integrity of the molecule remains unchanged by isotopic substitution, allowing it to participate normally in biochemical reactions while being distinguishable through analytical methods.
Synthesis and Production Methods
Biological Production Systems
Engineered microorganisms can produce isobutyl acetate through specialized metabolic pathways. In research published in Nature Communications, scientists developed a system using Escherichia coli to produce isobutyl acetate from dual carbon sources . The production pathway involved two key components:
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Isobutanol production from glucose
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Acetyl-CoA generation from acetate
The final step combines these intermediates using alcohol-O-acetyl transferase to form isobutyl acetate . For producing the ¹³C2-labeled variant, either ¹³C-labeled glucose or ¹³C-labeled acetate can be used as substrates, depending on which carbon atoms require labeling.
Metabolic Engineering for Improved Yield
Researchers have developed innovative approaches to enhance the theoretical maximum carbon yield (TMCY) of isobutyl acetate production. By utilizing both glucose and acetate as carbon sources, they achieved a higher carbon yield than possible with either substrate alone . This approach simultaneously resolved carbon loss and cofactor imbalance issues.
In conventional pathways using glucose as the sole carbon source, acetyl-CoA formation occurs through pyruvate decarboxylation, which releases carbon as CO₂ or formate. This carbon loss limits the TMCY to approximately 67% . By incorporating acetate as a second carbon source specifically for acetyl-CoA generation, researchers increased the TMCY to 75% .
Applications in Scientific Research
Isotope Tracing Studies
The primary application of isobutyl acetate - ¹³C2 is in isotope tracing experiments, where researchers track the flow of specific carbon atoms through metabolic pathways. The isotopic labeling provides a non-radioactive method to follow carbon flux through complex biochemical networks.
In the research documented in the search results, scientists conducted isotope tracing using both ¹³C-labeled glucose and ¹³C-labeled acetate to verify the origin of carbon atoms in the final isobutyl acetate product . This approach conclusively demonstrated that:
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The isobutyl portion originated from glucose
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The acetyl portion was derived from acetate
Metabolic Pathway Elucidation
When studying novel or modified metabolic pathways, ¹³C-labeled compounds serve as critical tools for pathway validation. Researchers can confirm theoretical pathway designs by tracking isotope incorporation into intermediates and final products. This is particularly valuable in metabolic engineering applications where new pathways are constructed to produce valuable chemicals.
Analytical Methods for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for detecting and characterizing ¹³C-labeled isobutyl acetate. The search results describe a specific methodology used for analyzing isotopically labeled isobutyl acetate:
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Instrument: GC 6890N Network system with a Factor Four Capillary CP8944 column (30-m length, 0.25-mm diameter, 0.25-μm film thickness)
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Temperature program: 40°C (4 min hold) followed by 45°C/min increase to 300°C (3 min hold)
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Injector temperature: 250°C
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Injection volume: 2 μl with 100:1 split ratio
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Carrier gas: Helium
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Mass detector: 5,973 Network mass selective detector
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Ion source temperature: 200°C
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Interface temperature: 250°C
Mass Spectrometric Fragment Analysis
Mass spectrometry can precisely identify the location of ¹³C labels within isobutyl acetate by analyzing characteristic fragment patterns. The research demonstrated that unlabeled isobutyl acetate produces three major fragments with m/z values of 43, 56, and 73 .
When analyzing isobutyl acetate produced with ¹³C-labeled acetate, fragments containing carbon atoms from the acetyl portion showed mass shifts. Specifically:
Conversely, when ¹³C-labeled glucose was used:
These specific mass shifts provide conclusive evidence for the origin of different carbon atoms in the final product.
Experimental Data from Isotope Tracing Studies
Carbon Source Utilization Patterns
Experiments with different carbon source combinations revealed important insights about isobutyl acetate production. When engineered E. coli strain JCL260 (strain 7) was grown on different carbon sources, the following results were observed:
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Glucose only (50 g/L): 11.4 g/L IBA produced, 35.3% carbon yield
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Acetate only (10 g/L): <1 g/L IBA produced, 8.2% carbon yield
In strains with disabled pyruvate-to-acetyl-CoA conversion (AL2045), isobutyl acetate was only produced when both glucose and acetate were present in the medium, confirming the dual carbon source utilization .
McLafferty Rearrangement in Mass Spectrometric Analysis
The fragment with m/z 56 in the mass spectrum of isobutyl acetate arises from a McLafferty rearrangement, which produces a C₄H₈ fragment . This fragment contains four carbon atoms originating from the isobutyl portion, making it particularly valuable for tracing carbon flow in isotope studies.
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